2,7-Dibromodibenzo-P-dioxin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromodibenzo-p-dioxin |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2O2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZRQZSGNKQNMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC3=C(O2)C=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192318 |

Source

|

| Record name | Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39073-07-9 |

Source

|

| Record name | Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039073079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 2,7-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 2,7-Dibromodibenzo-p-dioxin

This guide provides a comprehensive technical examination of 2,7-Dibromodibenzo-p-dioxin (2,7-DBDD), a halogenated aromatic compound of significant interest to researchers in environmental science, toxicology, and drug development. As a member of the polybrominated dibenzo-p-dioxin (PBDD) family, its structure dictates its chemical behavior, environmental persistence, and toxicological profile, making a thorough understanding essential for scientific investigation.

Introduction to the Dibenzo-p-dioxin Framework

Dibenzo-p-dioxins are a class of organic compounds characterized by a tricyclic aromatic structure. This core consists of two benzene rings fused to a central 1,4-dioxin ring.[1] The parent compound, dibenzo-p-dioxin, is relatively stable.[1][2] However, the substitution of hydrogen atoms with halogens, such as bromine or chlorine, gives rise to hundreds of different congeners, each with unique physical, chemical, and toxicological properties.[3]

This compound is one such congener, where bromine atoms are specifically located at the 2 and 7 positions of the outer benzene rings. This symmetrical substitution pattern significantly influences its electronic properties and spatial configuration. Like its chlorinated counterparts, 2,7-DBDD is studied for its potential as a persistent organic pollutant (POP).[4][5] The planarity and halogenation pattern of these molecules are critical determinants of their toxicity, which is often mediated through binding to the aryl hydrocarbon receptor (AhR).

This document serves as a technical resource, elucidating the key structural features, synthesis principles, and analytical methodologies pertinent to 2,7-DBDD.

Core Molecular Structure and Physicochemical Properties

The identity and behavior of 2,7-DBDD are defined by its fundamental molecular architecture. Its structure is a largely planar, rigid framework, a feature that is crucial for its interaction with biological receptors.[1]

The molecule's official IUPAC name is 2,7-dibromodibenzo[b,e][6][7]dioxin.[8] It is comprised of 12 carbon atoms, 6 hydrogen atoms, 2 bromine atoms, and 2 oxygen atoms, leading to the molecular formula C₁₂H₆Br₂O₂.[8][9][10]

Key Physicochemical Data

The following table summarizes the essential identifiers and computed properties for 2,7-DBDD, providing a quick reference for researchers.

| Property | Value | Source |

| IUPAC Name | 2,7-dibromodibenzo[b,e][6][7]dioxin | PubChem[8] |

| CAS Number | 39073-07-9 | PubChem[8], ChemicalBook[11] |

| Molecular Formula | C₁₂H₆Br₂O₂ | PubChem[8], ChemicalBook[11] |

| Molecular Weight | 341.98 g/mol | PubChem[8], ChemicalBook[11] |

| Physical Form | White to almost white powder/crystal | ChemicalBook[11] |

| Melting Point | 193 °C | ChemicalBook[11] |

| Boiling Point | 376.6 °C (Predicted) | ChemicalBook[11] |

| SMILES | C1=CC2=C(C=C1Br)OC3=C(O2)C=C(C=C3)Br | PubChem[8] |

| InChIKey | FPZRQZSGNKQNMF-UHFFFAOYSA-N | PubChem[8] |

Structural Visualization

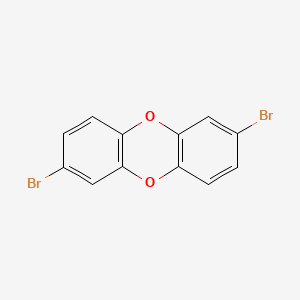

The diagram below illustrates the 2D structure of this compound with the standard numbering system for the carbon atoms. This numbering is critical for unambiguously identifying the position of substituents.

Caption: 2D structure of this compound with atom numbering.

Principles of Chemical Synthesis

The synthesis of dibenzo-p-dioxins, particularly halogenated congeners, is a complex process that demands precise control over reaction conditions to avoid the formation of undesired and often highly toxic isomers.[12] The primary and most established method for constructing the dibenzo-p-dioxin core is through the base-induced self-condensation of 2-halophenols, often referred to as an Ullmann-type condensation.[1]

For a symmetrically substituted compound like 2,7-DBDD, a logical synthetic pathway involves the condensation of a 4-bromophenol derivative.

Generalized Synthetic Workflow

The synthesis of 2,7-DBDD typically involves multiple steps where control over temperature, pressure, and reactant ratios is critical to ensure high purity.[12]

-

Starting Material Selection : The synthesis often begins with a suitably substituted precursor, such as 4-bromocatechol or a related derivative.[7][11]

-

Condensation Reaction : The key step is the coupling of two precursor molecules. This is typically achieved by heating the potassium or sodium salt of a 2,4-dihalophenol in the presence of a copper catalyst. This reaction forms the central dioxin ring.

-

Purification : The crude product is a mixture containing the desired 2,7-DBDD, unreacted starting materials, and potentially other isomeric byproducts. Purification is paramount and is usually accomplished through a combination of techniques such as recrystallization and column chromatography.

-

Characterization : The final product's identity and purity (often targeted at >98%) are confirmed using the analytical techniques detailed in the next section.[9][10]

Synthesis Workflow Diagram

Caption: Generalized workflow for the chemical synthesis of 2,7-DBDD.

Spectroscopic and Analytical Characterization

Due to the extremely low concentrations at which dioxins are found in environmental and biological samples, and their high toxicity, highly sensitive and specific analytical methods are required.[3] The "gold standard" for the definitive identification and quantification of dioxin congeners is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).[5][13]

Mass Spectrometry (MS)

HRGC/HRMS provides both the chromatographic separation of different isomers and the mass-to-charge ratio accuracy needed for unambiguous identification.

-

Gas Chromatography (GC) : A long capillary column (e.g., 60m) with a non-polar stationary phase is used to separate the various PBDD congeners based on their boiling points and interaction with the phase. The retention time is a key identifier.

-

High-Resolution Mass Spectrometry (HRMS) : The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. For 2,7-DBDD, the instrument would be set to monitor the exact masses of the molecular ion cluster. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 natural abundance) creates a highly characteristic isotopic pattern (M+, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive signature for a dibrominated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less common for trace environmental analysis, NMR is indispensable for the structural confirmation of synthesized standards. The symmetry of 2,7-DBDD simplifies its spectra:

-

¹H NMR : Due to the C₂ᵥ symmetry, only three distinct proton signals are expected in the aromatic region (typically 6.5-8.0 ppm). The protons at positions 1 and 8 would be equivalent, as would those at 3 and 6, and 4 and 9.

-

¹³C NMR : Similarly, the number of carbon signals would be reduced. Six distinct signals are expected: four for the protonated aromatic carbons and two for the quaternary carbons (those bonded to oxygen and bromine).

Protocol: Standard Analytical Workflow for Dioxin Analysis

The analysis of real-world samples is a multi-stage process designed to isolate the analytes from a complex matrix and concentrate them to detectable levels.[3][14]

-

Sample Extraction : The sample (e.g., soil, tissue, water) is spiked with isotopically labeled internal standards (e.g., ¹³C₁₂-2,7-DBDD). The analytes are then extracted into an organic solvent using methods like Soxhlet or Pressurized Liquid Extraction (PLE).[13][14]

-

Multi-Column Cleanup : This is the most critical and laborious step. The raw extract is passed through a series of chromatography columns (e.g., silica, alumina, carbon) to remove interfering compounds like lipids, PCBs, and other organics.[3] The goal is to isolate a fraction containing only the PBDDs and PCDDs.

-

Concentration : The purified fraction is carefully concentrated to a small volume (e.g., 10-20 µL).

-

Instrumental Analysis : The final extract is injected into the HRGC/HRMS system for separation and detection.[13][15]

-

Quantification : The concentration of native 2,7-DBDD is calculated by comparing its response factor to that of the known amount of added ¹³C-labeled internal standard. This isotope dilution method corrects for any analyte loss during the extraction and cleanup phases, making it highly accurate.[14]

Analytical Workflow Diagram

Caption: Standard workflow for the trace-level analysis of 2,7-DBDD.

Concluding Remarks

The molecular structure of this compound—defined by its rigid, planar, dibrominated aromatic core—is the foundation of its chemical and toxicological identity. A comprehensive understanding of this structure is essential for its accurate synthesis, purification, and, most critically, its ultra-trace detection in complex matrices. The methodologies outlined in this guide, from controlled synthesis to the gold-standard HRGC/HRMS analytical workflow, represent the established best practices in the field. For researchers and drug development professionals, this knowledge is fundamental to assessing the environmental impact and biological interactions of this and related halogenated compounds.

References

-

PubChem. (n.d.). 2,7-Dichlorodibenzo-P-dioxin. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 20). The Synthesis and Manufacturing of this compound: A Supply Chain Perspective. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,7-Dibromo,1,9-dichloro-dibenzo-dioxin. National Center for Biotechnology Information. Retrieved from [Link]

-

Agarwal, V., et al. (2015). Enzymatic Synthesis of Polybrominated Dioxins from the Marine Environment. ACS Chemical Biology. Retrieved from [Link]

-

American Elements. (n.d.). 2,7-Dibromodibenzo[b,e][6][7]dioxin. Retrieved from [Link]

-

PubChem. (n.d.). 2,7-Dichlorodibenzo-P-dioxin. National Center for Biotechnology Information. Retrieved from [Link]

-

Xu, J., et al. (2015). Immunoanalysis Methods for the Detection of Dioxins and Related Chemicals. Sensors. Retrieved from [Link]

-

de la Torre, A., et al. (2022). Development of a Methodology for Determination of Dioxins and Dioxin-like PCBs in Meconium by Gas Chromatography Coupled to High-Resolution Mass Spectrometry (GC-HRMS). Toxics. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of new steric and electronic analogs of 2,3,7,8-tetrachlorodibenzo-p-dioxin. Retrieved from [Link]

-

Fiedler, H. (2003). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. The International Journal of Environmental Analytical Chemistry. Retrieved from [Link]

-

Le, T. S., et al. (2022). Analytical methods for determination of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans. Journal of Military Science and Technology. Retrieved from [Link]

-

PubChem. (n.d.). Dibenzo-p-dioxin. National Center for Biotechnology Information. Retrieved from [Link]

-

Food Safety Magazine. (2000, December 1). Dealing With Dioxin: The State of Analytical Methods. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2, 7-Dibromodibenzo[b, e][6][7]dioxin, min 98%, 1 gram. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 2: 1,4-Dioxins and Benzo- and Dibenzo-Fused Derivatives. Thieme. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][6][7]dioxin-6-yl)prop-2-en-1-one. Retrieved from [Link]

-

NIST. (n.d.). Dibenzo[b,E][6][7]dioxin, 2,7-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Dibenzo-P-dioxin | C12H8O2 | CID 9216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic Synthesis of Polybrominated Dioxins from the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunoanalysis Methods for the Detection of Dioxins and Related Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,7-Dichlorodibenzo-P-dioxin | C12H6Cl2O2 | CID 36613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,7-DIBROMODIBENZO-PARA-DIOXIN synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | C12H6Br2O2 | CID 38213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. calpaclab.com [calpaclab.com]

- 11. 2,7-DIBROMODIBENZO-PARA-DIOXIN CAS#: 39073-07-9 [m.chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

- 14. food-safety.com [food-safety.com]

- 15. Analytical methods for determination of polychlorinated dibenzo-p- dioxins and polychlorinated dibenzofurans | Journal of Military Science and Technology [online.jmst.info]

Physical and chemical properties of 2,7-dibromodibenzo-p-dioxin

An In-depth Technical Guide to 2,7-Dibromodibenzo-p-dioxin

Introduction

This compound (CAS No. 39073-07-9) is a brominated aromatic ether belonging to the polybrominated dibenzo-p-dioxin (PBDD) class of compounds.[1] Structurally analogous to their more extensively studied chlorinated counterparts (PCDDs), PBDDs are subjects of significant interest in environmental science, toxicology, and synthetic chemistry.[1][2] While the 2,3,7,8-substituted congeners are particularly noted for their high toxicity, this compound serves as a crucial chemical intermediate for the synthesis of more complex molecules and as a reference standard in analytical chemistry.[3][4] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis considerations, analytical methodologies, and safety protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Identification

The foundational identity of a chemical compound lies in its structure and unique identifiers. This compound is a symmetrical molecule where two bromine atoms are substituted on the outer benzene rings of the dibenzo-p-dioxin core.

Caption: Chemical structure of this compound.

Physical Properties

The physical state and solubility characteristics of a compound dictate its handling, storage, and behavior in various matrices. This compound is a crystalline solid under standard conditions.[7] Its halogenated, non-polar structure results in low aqueous solubility, a characteristic shared with other PBDDs and PCDDs.[1][8]

| Property | Value | Reference(s) |

| Appearance | White to almost white powder or crystal | [3][7] |

| Melting Point | 193 - 198 °C | [3][7][9][10] |

| Boiling Point | 376.6 ± 42.0 °C (Predicted) | [3][7] |

| Density | 1.894 ± 0.06 g/cm³ (Predicted) | [7] |

| Water Solubility | Low (predicted) | [1][8] |

Chemical Properties and Reactivity

Stability

Like other dibenzo-p-dioxins, the core structure of this compound is chemically stable. However, PBDDs are known to be photochemically unstable, and precautions such as using amber-colored glassware and filtered light are mandatory during analytical procedures to prevent photolytic degradation.[11]

Reactivity

The key to the utility of this compound as a chemical intermediate lies in the reactivity of its bromine substituents. The presence of bromine atoms on the aromatic core makes the compound susceptible to various organic transformations, particularly substitution and coupling reactions.[3] This reactivity is leveraged in the synthesis of more elaborate molecules for applications in pharmaceuticals and advanced materials.[3][12]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high purity (often >99%).[12] While specific proprietary methods vary between manufacturers, general synthetic routes for PBDDs often start from precursors like catechol.[13] The manufacturing process requires stringent quality control to manage temperature, pressure, and reactant stoichiometry, ensuring a consistent product for downstream applications.[12]

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Methodologies

The analysis of PBDDs is a complex task due to their low environmental concentrations, the large number of potential isomers, and the need for high sensitivity.[11] The methodologies largely parallel those developed for PCDDs.[11][14]

Core Analytical Protocol

A validated, isomer-specific analysis is crucial and typically involves isotope dilution coupled with high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).[15][16][17]

Step-by-Step Experimental Workflow:

-

Sample Spiking : A known quantity of an isotopically labeled analog of this compound (e.g., ¹³C₁₂-labeled) is added to the sample at the beginning of the extraction process. This internal standard is chemically identical to the analyte and corrects for losses during sample preparation and analysis.[11][15]

-

Extraction : The choice of extraction technique is matrix-dependent. Common methods include Soxhlet extraction or pressurized fluid extraction to separate the analytes from the sample matrix (e.g., soil, tissue, water).[15]

-

Sample Cleanup : This is the most critical and complex stage. The raw extract contains numerous interfering compounds that must be removed. Multi-step cleanup typically involves column chromatography with various adsorbents like silica, alumina, and carbon to isolate the PBDD fraction from other compounds.[11][14]

-

Concentration : The purified extract is carefully concentrated to a small volume, often with the addition of a high-boiling solvent to prevent analyte loss.[11]

-

Instrumental Analysis (GC/MS) : The final extract is injected into a high-resolution gas chromatograph (HRGC) for separation of individual PBDD congeners. The separated compounds then enter a high-resolution mass spectrometer (HRMS), which provides highly specific and sensitive detection, allowing for quantification at parts-per-trillion (ppt) levels or lower.[15][16]

Caption: Standard analytical workflow for trace-level dioxin analysis.

Spectral Data Characterization

-

¹H NMR : Due to the C₂ᵥ symmetry of the molecule, a simplified spectrum is expected in the aromatic region (δ 7.0-8.0 ppm). The proton at position 1 (and 6) would appear as a doublet. The proton at position 3 (and 8) would appear as a doublet of doublets, and the proton at position 4 (and 9) would also be a doublet.

-

¹³C NMR : The symmetry of the molecule would result in six distinct signals for the twelve carbon atoms. Characteristic chemical shifts would be observed for the carbons bonded to bromine (C-2, C-7), the carbons bonded to oxygen (C-4a, C-5a, C-9a, C-10a), and the protonated aromatic carbons.

-

Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak. A key diagnostic feature would be the isotopic cluster for two bromine atoms (⁷⁹Br and ⁸¹Br), resulting in intense peaks at M, M+2, and M+4 with an approximate intensity ratio of 1:2:1.

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the aryl-ether C-O-C stretching vibrations (typically around 1310-1250 cm⁻¹ and 1150-1020 cm⁻¹) and C-Br stretching on the aromatic ring.

Toxicology and Safe Handling

Toxicological Profile

This compound belongs to the PBDD family, which is structurally related to the highly toxic PCDDs.[2][4] The toxicity of dioxin-like compounds is often mediated through the aryl hydrocarbon receptor (AhR).[21] While the most potent congeners are those with lateral 2,3,7,8-substitution, all halogenated dioxins should be treated with caution.[1][4]

GHS Hazard Information

According to available safety data, this compound is associated with the following hazards[7]:

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Safe Handling and Personal Protective Equipment (PPE)

Given its hazard profile and relation to toxic compounds, handling of this compound must adhere to Good Laboratory Practice (GLP) and stringent safety protocols.[11]

-

Engineering Controls : All manipulations should be performed in a certified chemical fume hood or glove box to avoid inhalation of the powder.

-

Personal Protective Equipment : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a full-face shield.[7]

-

Waste Disposal : All contaminated materials and waste must be disposed of as hazardous chemical waste according to institutional and local regulations.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Understanding the Chemical Properties of CAS 39073-07-9: A Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

The Synthesis and Manufacturing of this compound: A Supply Chain Perspective. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998). INCHEM. [Link]

-

Polybrominated dibenzo-p-dioxins and related compounds: quantitative in vivo and in vitro structure-activity relationships. PubMed, National Library of Medicine. [Link]

-

The Importance of High Purity this compound in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Shiu, W. Y., et al. (1988). Physical-Chemical Properties of Chlorinated Dibenzo-p-dioxins. Environmental Science & Technology, 22(6), 651-658. [Link]

-

Dealing With Dioxin: The State of Analytical Methods. Food Safety Magazine. [Link]

-

2,7-Dichlorodibenzo-P-dioxin. PubChem, National Center for Biotechnology Information. [Link]

-

Toxicological Profile for Chlorinated Dibenzo-p-Dioxins. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Methods for Dioxins, Furans, PCBs, and Congeners Analyses. U.S. Environmental Protection Agency (EPA). [Link]

-

Fiedler, H. (2007). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. International Journal of Environment and Pollution, 30(1), 15-33. [Link]

-

Dioxin Databases, Methods and Tools. U.S. Environmental Protection Agency (EPA). [Link]

-

2,7-Dibromo,1,9-dichloro-dibenzo-dioxin. PubChem, National Center for Biotechnology Information. [Link]

-

Public Health Statement for Chlorinated Dibenzo-p-Dioxins (CDDs). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Al-Ogaidi, I., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules, 29(14), 3323. [Link]

-

Dibenzo(b,e)(1,4)dioxin, 1,2,4,7,8-pentabromo-. PubChem, National Center for Biotechnology Information. [Link]

-

Dioxins. World Health Organization (WHO). [Link]

-

Chem 117 Reference Spectra Spring 2011. Course document with reference spectral data. [Link]

-

Dibenzo-P-dioxin. PubChem, National Center for Biotechnology Information. [Link]

-

Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors. Material Science Research India. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate, citing work from University of Aveiro. [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. PUBLIC HEALTH STATEMENT - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Polybrominated dibenzo-p-dioxins and related compounds: quantitative in vivo and in vitro structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,7-DIBROMODIBENZO-PARA-DIOXIN CAS#: 39073-07-9 [chemicalbook.com]

- 6. This compound | C12H6Br2O2 | CID 38213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,7-DIBROMODIBENZO-PARA-DIOXIN | 39073-07-9 [amp.chemicalbook.com]

- 8. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 9. labsolu.ca [labsolu.ca]

- 10. This compound,39073-07-9-Amadis Chemical [amadischem.com]

- 11. Polybrominated dibenzo-p-dioxins and dibenzofurans (EHC 205, 1998) [inchem.org]

- 12. nbinno.com [nbinno.com]

- 13. 2,7-DIBROMODIBENZO-PARA-DIOXIN synthesis - chemicalbook [chemicalbook.com]

- 14. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. food-safety.com [food-safety.com]

- 16. Methods for Dioxins, Furans, PCBs, and Congeners Analyses | Superfund Analytical Services and Contract Laboratory Program | US EPA [19january2021snapshot.epa.gov]

- 17. epa.gov [epa.gov]

- 18. ekwan.github.io [ekwan.github.io]

- 19. Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 20. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

An In-Depth Technical Guide to the Solubility and Stability of 2,7-Dibromodibenzo-p-dioxin

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 2,7-dibromodibenzo-p-dioxin, focusing on its solubility in various media and its stability under different environmental conditions. This document is intended to serve as a critical resource for professionals in research and development who handle or study this compound, providing foundational knowledge for experimental design, risk assessment, and environmental fate modeling.

Introduction: Understanding the Physicochemical Landscape of a Persistent Organic Pollutant

This compound is a member of the polybrominated dibenzo-p-dioxin (PBDD) family, a class of halogenated aromatic hydrocarbons. Like their chlorinated analogs, PBDDs are recognized as persistent organic pollutants (POPs) due to their resistance to degradation and their tendency to bioaccumulate. A thorough understanding of the solubility and stability of this compound is paramount for predicting its environmental transport, biological uptake, and toxicological impact.

The lipophilic nature of this compound, a direct consequence of its molecular structure, governs its partitioning behavior in multiphase systems, such as soil-water and adipose tissue-blood. Its stability, or lack thereof, under various energetic inputs like light and heat, dictates its persistence in the environment and the potential for transformation into other, potentially more or less toxic, congeners.

Solubility Profile of this compound

The solubility of a compound is a fundamental property that influences its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its environmental mobility. Due to the scarcity of direct experimental data for this compound, a combination of data from analogous compounds and predictive models is employed to construct a reliable solubility profile.

Aqueous Solubility

Dibenzo-p-dioxins, as a class, exhibit extremely low solubility in water.[1] This is primarily due to the non-polar, hydrophobic nature of the dibenzo-p-dioxin backbone. The presence of two bromine atoms on the aromatic rings of this compound further increases its lipophilicity and consequently decreases its aqueous solubility.

Estimation of Aqueous Solubility:

The equation is as follows:

log S ≈ 0.8 - log Kow - 0.01(MP - 25)

Where:

-

S is the molar solubility (mol/L)

-

log Kow is the logarithm of the octanol-water partition coefficient

-

MP is the melting point in degrees Celsius

For this compound, a reported melting point is 193 °C.[3] An estimated log Kow can be derived by analogy to its chlorinated counterpart, 2,7-dichlorodibenzo-p-dioxin, which has a reported log Kow of approximately 5.0. Given the slightly higher hydrophobicity of bromine compared to chlorine, the log Kow for the dibromo- compound is expected to be slightly higher. Using a log Kow value of approximately 5.5 as a reasonable estimate, the aqueous solubility can be calculated:

log S ≈ 0.8 - 5.5 - 0.01(193 - 25) log S ≈ -4.7 - 1.68 log S ≈ -6.38

This corresponds to a molar solubility of approximately 4.17 x 10-7 mol/L, or about 0.14 µg/L. This estimation underscores the extremely low solubility of this compound in water.

Solubility in Organic Solvents

In contrast to its poor aqueous solubility, this compound is expected to be significantly more soluble in non-polar organic solvents. This is consistent with the general principle of "like dissolves like." Solvents that can effectively solvate the large, non-polar aromatic structure will exhibit higher solubilizing capacity.

Expected Solubility Trends:

Based on the behavior of similar halogenated aromatic compounds, the solubility of this compound is expected to follow this general trend:

High Solubility:

-

Chlorinated hydrocarbons (e.g., dichloromethane, chloroform)

-

Aromatic hydrocarbons (e.g., toluene, benzene, xylenes)

-

Ethers (e.g., tetrahydrofuran, diethyl ether)

Moderate to Low Solubility:

-

Ketones (e.g., acetone, methyl ethyl ketone)

-

Esters (e.g., ethyl acetate)

-

Alcohols (e.g., methanol, ethanol, isopropanol)

Quantitative Data Summary (Estimated):

| Solvent | Predicted Solubility Range | Rationale |

| Water | Very Low (~0.14 µg/L) | Highly lipophilic and hydrophobic nature.[1] |

| Toluene | High | Aromatic solvent capable of strong van der Waals interactions. |

| Dichloromethane | High | Effective solvent for many non-polar organic compounds. |

| Methanol | Low | Polar protic solvent, less effective at solvating the non-polar structure. |

| n-Octanol | Moderate to High | Used as a surrogate for lipids in environmental and toxicological studies. |

Stability Profile of this compound

The stability of this compound is a critical factor in its environmental persistence and toxicological profile. Its degradation can occur through several pathways, primarily driven by energy input in the form of light or heat.

Photolytic Stability and Degradation

Photodegradation is a significant pathway for the environmental breakdown of halogenated dibenzo-p-dioxins.[4] The absorption of ultraviolet (UV) radiation can lead to the cleavage of the carbon-bromine bond, resulting in the formation of lower brominated congeners and, eventually, the parent dibenzo-p-dioxin molecule.

Mechanism of Photodegradation:

The primary mechanism of photolytic degradation involves the reductive debromination of the molecule. This process can be influenced by the solvent and the presence of photosensitizers.[5] Studies on chlorinated dioxins have shown that photolysis rates are generally higher in organic solvents compared to aqueous solutions.[6]

Expected Photodegradation Products:

The stepwise photodebromination of this compound would be expected to produce the following intermediates:

-

2-monobromodibenzo-p-dioxin

-

Dibenzo-p-dioxin

It is important to note that the toxicity of these degradation products may differ from the parent compound.

Experimental Workflow for Photostability Assessment:

Caption: Workflow for determining the photolytic stability of this compound.

Thermal Stability and Decomposition

This compound, like other PBDDs, is a thermally stable compound. However, at elevated temperatures, such as those encountered during incineration or in accidental fires, it can undergo decomposition and also be formed as a byproduct of the combustion of brominated flame retardants.[5]

Thermal Decomposition Pathways:

Studies on the pyrolysis of brominated phenols have shown that this compound can be a major product.[7][8] The thermal decomposition of this compound itself is expected to involve debromination and fragmentation of the dibenzo-p-dioxin core at very high temperatures. The maximum yield of similar dioxins from precursor compounds has been observed at around 400 °C, with decomposition and debromination occurring at temperatures of 500 °C and above.[8]

Formation from Precursors:

It is crucial to recognize that this compound can be formed during the thermal degradation of various brominated organic compounds, particularly brominated flame retardants used in plastics and textiles.[5] The presence of bromine in combustion processes can lead to the formation of brominated and mixed halogenated (bromo/chloro) dioxins.[9]

Logical Relationship of Thermal Processes:

Caption: Logical flow of formation and decomposition of this compound under thermal stress.

Chemical Stability and Reactivity

In general, the dibenzo-p-dioxin ring system is chemically robust and resistant to attack by many common reagents under ambient conditions. The aromatic rings are deactivated towards electrophilic substitution due to the electron-withdrawing nature of the ether linkages and the bromine atoms.

Hydrolytic Stability:

Halogenated aromatic hydrocarbons are generally resistant to hydrolysis under environmental conditions.[6] Therefore, this compound is not expected to undergo significant hydrolysis in aqueous environments.

Reactivity with Strong Acids and Bases:

The compound is expected to be stable in the presence of dilute acids and bases. Harsh conditions, such as high temperatures and concentrated reagents, would be required to induce any significant reaction.

Oxidative and Reductive Stability:

While resistant to mild oxidizing and reducing agents, advanced oxidation processes, such as those involving hydroxyl radicals, can lead to the degradation of dioxins. For instance, the Fe3+-H2O2 reagent has been shown to degrade 2,7-dichlorodibenzo-p-dioxin, suggesting a similar reactivity for the bromo-analog.[4]

Experimental Protocols for Property Determination

For researchers requiring precise experimental data, the following methodologies are recommended based on established protocols for related compounds.

Determination of Aqueous Solubility (Generator Column Method)

This method is suitable for compounds with very low aqueous solubility.[10]

Methodology:

-

Column Preparation: A solid support (e.g., silanized Chromosorb W) is coated with a solution of this compound in a volatile solvent. The solvent is then evaporated, leaving a thin film of the compound on the support. This coated support is packed into a column.

-

Elution: High-purity water is pumped through the generator column at a slow, constant flow rate. The water becomes saturated with the compound as it passes through the column.

-

Extraction: The aqueous eluate is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to trap the dissolved this compound.

-

Analysis: The trapped compound is eluted from the SPE cartridge with a suitable organic solvent (e.g., isooctane). The concentration of this compound in the eluate is determined by a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS).

-

Calculation: The aqueous solubility is calculated by dividing the mass of the eluted compound by the volume of water that passed through the generator column.

Determination of Octanol-Water Partition Coefficient (Slow-Stirring Method)

This method is designed to accurately measure the Kow for highly hydrophobic compounds.

Methodology:

-

System Preparation: A solution of this compound in n-octanol is prepared. This solution is then mixed with high-purity water in a vessel designed to have a minimal air-water interface.

-

Equilibration: The mixture is stirred slowly for an extended period (days to weeks) to allow the compound to reach equilibrium between the two phases without forming an emulsion.

-

Phase Separation: After equilibration, the mixture is allowed to stand to ensure complete separation of the octanol and water phases.

-

Analysis: Aliquots are carefully taken from both the octanol and water phases. The concentration of this compound in each phase is determined by GC-MS.

-

Calculation: The Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion and Future Perspectives

This guide has synthesized the available information and predictive methodologies to provide a detailed overview of the solubility and stability of this compound. The extremely low aqueous solubility and high thermal and chemical stability underscore its persistent nature in the environment. While photolytic degradation represents a potential pathway for its removal, the process can be slow and may lead to the formation of other brominated congeners.

For professionals working with this compound, a cautious approach is warranted, with careful consideration of its potential for bioaccumulation and persistence. The experimental protocols outlined provide a framework for generating precise in-house data, which is crucial for accurate risk assessment and the development of effective remediation strategies.

Future research should focus on obtaining precise experimental data for the solubility of this compound in a wider range of organic solvents and determining the quantum yield and kinetics of its photolytic degradation under various environmentally relevant conditions. Such data will be invaluable for refining predictive models and enhancing our understanding of the environmental fate of this important class of compounds.

References

- Shiu, W. Y., et al. (1988). Physical-Chemical Properties of Chlorinated Dibenzo-p-dioxins. Environmental Science & Technology, 22(6), 651-658.

- U.S. Department of Health and Human Services, National Toxicology Program. (1992). NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2,7-Dichlorodibenzo-p-dioxin (CAS No. 33857-26-0)

- World Health Organization. (1998). Polybrominated dibenzo-p-dioxins and dibenzofurans. Environmental Health Criteria 205. Geneva: WHO.

- Weber, R., & Hagenmaier, H. (1999). Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA. Chemosphere, 38(5), 1149-1159.

- Altarawneh, M., & Dlugogorski, B. Z. (2015). Brominated flame retardants and the formation of dioxins and furans in fires and combustion.

- Photolytic Degradation Products of Two Highly Brominated Flame Retardants Cause Cytotoxicity and mRNA Expression Alterations in Chicken Embryonic Hepatocytes. (2017). Environmental Science & Technology, 51(15), 8721-8730.

- Mino, Y., Moriyama, Y., & Nakatake, Y. (2004). Degradation of 2,7-dichlorodibenzo-p-dioxin by Fe(3+)-H(2)O(2) mixed reagent. Chemosphere, 57(5), 365-372.

- Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences, 90(2), 234-252.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,7-Dichlorodibenzo-p-dioxin. National Center for Biotechnology Information. Retrieved from [Link]

-

Coastal Wiki. (2020). Dioxins. Retrieved from [Link]

- Kim, M., & O'Keefe, P. W. (2000). Photodegradation of polychlorinated dibenzo-p-dioxins and dibenzofurans in aqueous solutions and in organic solvents. Chemosphere, 41(6), 793-800.

- Friesen, K. J., Muir, D. C., & Webster, G. R. (1990). Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodibenzofuran in natural water. Environmental Science & Technology, 24(11), 1739-1744.

- Kim, Y. J., et al. (2007). Formation of polybrominated dibenzo-p-dioxins/furans (PBDDs/Fs) by the pyrolysis of 2,4-dibromophenol, 2,6-dibromophenol, and 2,4,6-tribromophenol. Bulletin of the Korean Chemical Society, 28(4), 547-552.

- Crosby, D. G., & Wong, A. S. (1973). Photodecomposition of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in water. Journal of Agricultural and Food Chemistry, 21(6), 1052-1054.

-

Formation of Polybrominated Dibenzo-p-dioxins/Furans (PBDDs/Fs) by the Pyrolysis of 2,4-Dibromophenol, 2,6-Dibromophenol, and 2,4,6-Tribromophenol. (2007). ResearchGate. Retrieved from [Link]

-

The Photocatalytic Degradation of 2,3,7,8-Tetrachlorodibenzo-p-Dioxin in the Presence of Silver–Titanium Based Catalysts. (2020). MDPI. Retrieved from [Link]

- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). The AQUASOL dATAbASE of Aqueous Solubility. Version 5. College of Pharmacy, University of Arizona.

- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2019). Chemical Engineering Transactions, 77, 223-228.

- Mechanisms of dioxin formation from the high-temperature pyrolysis of 2-bromophenol. (1998). Environmental Science & Technology, 32(24), 3965-3972.

- Formation of bromochlorodibenzo-p-dioxins and furans from the high-temperature pyrolysis of a 2-chlorophenol/2-bromophenol mixture. (2000). Environmental Science & Technology, 34(12), 2575-2581.

- Ran, Y., He, Y., Yang, G., Johnson, J. L. H., & Yalkowsky, S. H. (2002).

- Shiu, W. Y., Doucette, W., Gobas, F. A. P. C., Andren, A., & Mackay, D. (1988). Physical-chemical properties of chlorinated dibenzo-p-dioxins. Environmental Science & Technology, 22(6), 651-658.

Sources

- 1. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression [hrcak.srce.hr]

- 2. Estimation of aqueous solubility of organic compounds by using the general solubility equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. QSAR modeling and prediction of the endocrine-disrupting potencies of brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Portal [researchportal.murdoch.edu.au]

- 6. Formation of bromochlorodibenzo-p-dioxins and furans from the high-temperature pyrolysis of a 2-chlorophenol/2-bromophenol mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity [mdpi.com]

- 9. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 10. semanticscholar.org [semanticscholar.org]

Unveiling the Origins of a Persistent Pollutant: A Technical Guide to the Environmental Sources and Formation of 2,7-Dibromodibenzo-p-dioxin

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Polybrominated dibenzo-p-dioxins (PBDDs) and their furan counterparts (PBDFs) are a class of persistent organic pollutants (POPs) that have garnered significant scientific attention due to their structural similarity to the highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).[1] These compounds are characterized by their resistance to degradation, potential for bioaccumulation, and adverse health effects.[2] Among the various PBDD congeners, 2,7-dibromodibenzo-p-dioxin (2,7-DBDD) serves as a significant subject of study due to its specific formation pathways and environmental presence. This technical guide provides a comprehensive overview of the environmental sources and formation mechanisms of 2,7-DBDD, intended to inform researchers, scientists, and professionals in related fields.

Anthropogenic Sources: The Primary Genesis

The vast majority of 2,7-DBDD in the environment originates from human activities, primarily through the thermal degradation of brominated flame retardants (BFRs).[1] BFRs are widely used in a variety of consumer and industrial products, including plastics, textiles, and electronics, to inhibit or resist the spread of fire.

Key Anthropogenic Sources Include:

-

Incineration of Bromine-Containing Waste: Municipal and industrial waste incinerators are significant sources of PBDD/Fs, including 2,7-DBDD.[3] The high temperatures in these facilities can lead to the breakdown of BFRs and the subsequent formation of PBDDs.

-

Recycling of Electronic Waste (E-waste): The informal and improper recycling of e-waste, which often involves burning to recover valuable metals, is a major contributor to PBDD/F emissions.[4]

-

Accidental Fires: Uncontrolled fires in buildings, vehicles, and landfills containing BFR-treated materials can release substantial amounts of PBDD/Fs into the atmosphere.[1]

-

Industrial Processes: Certain industrial activities, such as metal smelting and refining, can also contribute to the formation and release of PBDD/Fs.[5]

Natural Formation: A Secondary Pathway

While anthropogenic sources are dominant, there is evidence of natural formation pathways for some PBDD congeners, particularly in marine environments.[4][6] Research suggests that marine organisms, such as algae and sponges, can produce brominated phenols through enzymatic processes.[7][8] These bromophenols can then undergo further reactions to form PBDDs.

Specifically, the biosynthesis of PBDDs is thought to proceed through the enzymatic conversion of primary metabolites to bromophenols, such as 2,4-dibromophenol.[7] These bromophenols can then be coupled to form PBDD structures. While the direct natural formation of 2,7-DBDD has not been definitively established, the presence of its precursors in the marine environment suggests the potential for its biogenic origin.[7]

Chemical Formation Mechanisms of this compound

The formation of 2,7-DBDD is primarily understood through precursor-driven pathways, with the thermal degradation of specific brominated phenols being the most well-documented route.

Precursor-Driven Formation from 2,4-Dibromophenol

The pyrolysis of 2,4-dibromophenol (2,4-diBP) has been identified as a direct and major pathway for the formation of 2,7-DBDD.[9] This thermal reaction proceeds through a series of steps involving the formation of phenoxy radicals and subsequent condensation reactions. The maximum yield for this reaction is typically observed at temperatures around 400°C.[9]

Caption: Pyrolysis of 2,4-dibromophenol to form 2,7-DBDD.

Other Potential Formation Pathways

While the pyrolysis of 2,4-diBP is a key mechanism, other pathways may also contribute to the formation of 2,7-DBDD and other PBDDs:

-

Smiles Rearrangement: In the pyrolysis of other bromophenols, such as 2,6-diBP and 2,4,6-triBP, the Smiles rearrangement can lead to the formation of different PBDD isomers.[9]

-

De Novo Synthesis: This mechanism involves the formation of PBDDs from elemental carbon, bromine, and oxygen in the presence of a catalyst, typically at high temperatures. While more commonly associated with PCDD/F formation, it is a potential pathway for PBDDs in combustion processes.

Analytical Methodologies for the Detection and Quantification of this compound

The accurate detection and quantification of 2,7-DBDD in environmental matrices are crucial for assessing exposure and understanding its environmental fate. The standard analytical approach involves a multi-step process of extraction, cleanup, and instrumental analysis.

Sample Extraction and Cleanup

The initial step involves extracting the analytes from the sample matrix. The choice of extraction method depends on the sample type (e.g., soil, sediment, biota). Common techniques include:

-

Soxhlet Extraction: A classical method for solid samples using an organic solvent.

-

Pressurized Liquid Extraction (PLE): A more modern and efficient technique that uses elevated temperatures and pressures.

-

Solid-Phase Extraction (SPE): Used for liquid samples to concentrate the analytes.

Following extraction, a rigorous cleanup procedure is necessary to remove interfering compounds. This typically involves column chromatography using various adsorbents such as silica gel, alumina, and activated carbon.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for the analysis of dioxin-like compounds, including 2,7-DBDD.[4][10] This technique provides the necessary selectivity and sensitivity to detect these compounds at the ultra-trace levels at which they typically occur in the environment.[3]

Key aspects of the GC-MS analysis include:

-

Gas Chromatography: A capillary column with a non-polar stationary phase (e.g., DB-5) is commonly used to separate the different PBDD congeners. A programmed temperature gradient is employed to elute the compounds based on their boiling points and polarity.

-

Mass Spectrometry: The mass spectrometer is operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. The characteristic isotope pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) is used for confirmation.

Caption: General analytical workflow for 2,7-DBDD analysis.

Quantitative Data on Environmental Concentrations

Data on the specific concentrations of 2,7-DBDD in various environmental compartments are limited in the scientific literature. Most studies report total PBDD/F concentrations or focus on the most toxic congeners. However, given that the pyrolysis of 2,4-dibromophenol, a known environmental contaminant, is a major formation pathway, it is reasonable to expect the presence of 2,7-DBDD in areas impacted by the combustion of BFR-containing materials.

Reported concentrations of total PCDD/Fs in various matrices can provide a general indication of the potential levels of PBDD/Fs:

| Environmental Matrix | Concentration Range (PCDD/Fs) | Reference |

| Atmosphere | 0.0073 - 0.0285 pg I-TEQ/Sm³ | [11] |

| Soil | 0.0915 - 1.0436 pg I-TEQ/g | [11] |

| Fish Tissue | Mean of 6.8 ppt (for 2,3,7,8-TCDD) | [7] |

| Human Serum | 1.6 - 19.1 pg/g lipid (for TCDD) | [12] |

Note: These values are for polychlorinated congeners and are presented for illustrative purposes. Concentrations of 2,7-DBDD are expected to be lower and will vary significantly depending on the proximity to sources.

Conclusion

This compound is an environmentally significant compound primarily formed through the thermal degradation of brominated flame retardants, with the pyrolysis of 2,4-dibromophenol being a key pathway. While natural sources may contribute to the overall PBDD load in the environment, anthropogenic activities remain the predominant source. The analysis of 2,7-DBDD requires sophisticated analytical techniques, such as HRGC-HRMS, to achieve the necessary sensitivity and selectivity. Further research is needed to fully elucidate the environmental concentrations and fate of this specific congener to better understand its potential risks to human health and the environment.

References

-

Efficiency of Advanced Oxidation Processes for Treating Wastewater from Lithium-Ion Battery Recycling. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Dioxin Databases, Methods and Tools. Retrieved January 20, 2026, from [Link]

- Gautam, R., et al. (2015). Enzymatic Synthesis of Polybrominated Dioxins from the Marine Environment. PLoS One, 10(12), e0144821.

- Baduel, C., et al. (2016). Development of sample extraction and clean-up strategies for target and non-target analysis of environmental contaminants in biological matrices.

- Falandysz, J., & Rappe, C. (2001). Development of analytical method for PBDEs and PBDDs/DFs in environmental matrices and some chemical formulations. Organohalogen Compounds, 52, 25-28.

- United Nations. (2023). Draft risk profile: polybrominated dibenzo-p-dioxins and dibenzofurans. Stockholm Convention on Persistent Organic Pollutants.

- U.S. Environmental Protection Agency. (1999). Compendium Method TO-9A: Determination of Polychlorinated, Polybrominated and Brominated/Chlorinated Dibenzo-p-Dioxins and Dibenzofurans in Ambient Air.

- Lefkovitz, L., et al. (2016). Elevated mercury and PCB concentrations in Dolly Varden (Salvelinus malma) collected near a formerly used defense site on Sivuqaq, Alaska. PLoS One, 11(10), e0164829.

- U.S. Environmental Protection Agency. (2023).

- Wyrzykowska, B. (2010). Polybrominated dibenzo-p-dioxins and furans. Diva-portal.org.

- Kim, J., et al. (2018). Gas chromatography-triple quadrupole mass spectrometry method for analysis of polychlorinated dibenzo-p-dioxins, dibenzofurans: evaluation and application to sediment samples. Analytical and Bioanalytical Chemistry, 410(22), 5489-5499.

- Stella, T., et al. (2023). Degradation of Dioxins and DBF in Urban Soil Microcosms from Lausanne (Switzerland): Functional Performance of Indigenous Bacterial Strains. International Journal of Molecular Sciences, 24(13), 10984.

- U.S. Environmental Protection Agency. (1995). Great Lakes Water Quality Initiative Criteria Documents for the Protection of Wildlife DDT Mercury 2,3,7,8-TCDD PCBs.

- Baduel, C., et al. (2016). Development of sample extraction and clean-up strategies for target and non-target analysis of environmental contaminants in biological matrices.

- European Commission. (n.d.).

- Cheruiyot, N., et al. (2021). Atmospheric Concentration, Particle-bound Content, and Dry Deposition of PCDD/Fs. Aerosol and Air Quality Research, 21(4), 200599.

- de la Torre, A., et al. (2015). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 407(1), 229-239.

- Lucero, D., et al. (2024). Accumulation Patterns of Polychlorinated Dibenzo-p-Dioxins, Dibenzofurans and Dioxin-like Polychlorinated Biphenyls in Sediments of the South-Eastern Baltic Sea. Toxics, 12(6), 441.

- den Haan, K., et al. (2020). Characterization of 2,3,7,8-tetrachlorodibenzo-p-dioxin biodegradation by extracellular lignin-modifying enzymes from ligninolyt. Chemosphere, 254, 126839.

- Mononobe, H., & Sakamoto, T. (2009).

- U.S. Environmental Protection Agency. (1999). Method TO-9A: Determination of Polychlorinated, Polybrominated and Brominated/Chlorinated Dibenzo-p-dioxins and Dibenzofurans in Ambient Air.

- U.S. Environmental Protection Agency. (2007). Method 8290A: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).

- van den Berg, M., et al. (2013). Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds. Toxicological Sciences, 133(2), 197-208.

- Gautam, R., & Chemler, J. (2016). Enzymatic Synthesis of Polybrominated Dioxins from the Marine Environment. ACS Chemical Biology, 11(1), 113-119.

- Agency for Toxic Substances and Disease Registry. (2000).

- Stewart, A. R. (1995). Cadmium in the aquatic environment: A review of ecological, physiological, and toxicological effects on biota. Environmental Reviews, 3(2), 151-172.

- Kim, Y., et al. (2007). Formation of polybrominated dibenzo-p-dioxins/furans (PBDDs/Fs) by the pyrolysis of 2,4-dibromophenol, 2,6-dibromophenol, and 2,4,6-tribromophenol. Bulletin of the Korean Chemical Society, 28(4), 547-552.

- U.S. Environmental Protection Agency. (1984). Methods of Analysis for Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs)

- Nguyen, T., et al. (2022). A Review of Soil Contaminated with Dioxins and Biodegradation Technologies: Current Status and Future Prospects. Toxics, 10(10), 593.

-

Biotage. (n.d.). Bioanalytical sample preparation. Retrieved January 20, 2026, from [Link]

- Morales, L., et al. (2015). Background Concentrations of Polychlorinated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls in the Global Oceanic Atmosphere. Environmental Science & Technology, 49(12), 7238-7246.

- Petrlik, J., & Bell, L. (2021).

- Al-Alawi, A., et al. (2023). Analysis of PCDD/Fs in environmental samples by using gas chromatography in combination with high resolution mass spectrometry: optimization of sample preparation. Environmental Science and Pollution Research, 30(43), 96739-96750.

- Jones, G., et al. (2012). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 134(3), 1544-1551.

- Miller, C., et al. (2016). Potential ecological impacts of trace metals on aquatic biota within the Upper Little Tennessee River Basin, North Carolina. AIMS Environmental Science, 3(3), 356-372.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36613, 2,7-Dichlorodibenzo-P-dioxin. Retrieved January 20, 2026, from [Link]

- Smith, K., et al. (2024). Synthesis of several 2,7-dibromoacridine derivatives, including 4-[2- (succinimidyloxycarbonyl)ethyl] -. Arkivoc, 2024(1), 202412307.

- Rahman, M., et al. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

- Gautam, R., & Chemler, J. (2016). Enzymatic synthesis of polybrominated dioxins from the marine environment. ACS Chemical Biology, 11(1), 113-119.

- Agency for Toxic Substances and Disease Registry. (1998).

-

Koutentis, P., & Loizou, G. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([3][7][13]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 27(21), 7294.

- Evans, C., & Dellinger, B. (2005). Mechanisms of dioxin formation from the high-temperature oxidation of 2-bromophenol. Environmental Science & Technology, 39(7), 2128-2134.

- Wagener, J., et al. (2013). Global deposition of airborne dioxin.

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved January 20, 2026, from [Link]

- Hakk, H., et al. (2019). Facile synthesis of bromo- and mixed bromo/chloro dibenzo-p-dioxins and [14C]-labeled 1,3,7,8-tetrabromodibenzo-p-dioxin. Chemosphere, 237, 124626.

- Chen, Y., et al. (2024). Synthesis of 2,7-Dihydrooxepine-spirodithiophene Derivatives via an Intramolecular Ring Closure Reaction. The Journal of Organic Chemistry, 89(1), 479-487.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. A Review of Soil Contaminated with Dioxins and Biodegradation Technologies: Current Status and Future Prospects [mdpi.com]

- 3. epa.gov [epa.gov]

- 4. pops.int [pops.int]

- 5. Elevated mercury and PCB concentrations in Dolly Varden (Salvelinus malma) collected near a formerly used defense site on Sivuqaq, Alaska - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic Synthesis of Polybrominated Dioxins from the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acs.figshare.com [acs.figshare.com]

- 9. epa.gov [epa.gov]

- 10. dioxin20xx.org [dioxin20xx.org]

- 11. Development of sample extraction and clean-up strategies for target and non-target analysis of environmental contaminants in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Health and Safety Data of 2,7-Dibromodibenzo-p-dioxin

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the available health and safety data for 2,7-Dibromodibenzo-p-dioxin. Drawing upon established knowledge of the broader class of halogenated dibenzo-p-dioxins, this document synthesizes physicochemical properties, toxicological insights, and essential safety protocols to inform and guide researchers in the safe handling and scientific investigation of this compound.

Introduction: Understanding the Context of Dioxin Congeners

This compound belongs to a group of structurally related compounds known as polyhalogenated dibenzo-p-dioxins. These compounds are persistent environmental pollutants and are primarily formed as unintentional byproducts of industrial processes and combustion. The toxicity of dioxin congeners is highly dependent on the number and position of the halogen substituents. The most studied and most toxic congener is 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). While specific toxicological data for this compound is limited, its structural similarity to TCDD necessitates a cautious approach, assuming a comparable, albeit likely less potent, toxicological profile.

The primary mechanism of dioxin toxicity is mediated through the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Binding of a dioxin congener to the AhR initiates a cascade of events leading to altered gene expression and subsequent toxic effects.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its safe handling, storage, and experimental use.

| Property | Value | Source |

| CAS Number | 39073-07-9 | |

| Molecular Formula | C₁₂H₆Br₂O₂ | |

| Molecular Weight | 341.98 g/mol | |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 193 °C | |

| Boiling Point | 376.6 ± 42.0 °C (Predicted) | |

| Water Solubility | Dioxins are generally extremely insoluble in water. | |

| Octanol-Water Partition Coefficient (Log Kow) | Dioxins are highly lipophilic, indicating a high Log Kow. |

Toxicological Profile and Mechanism of Action

General Dioxin Toxicity

Dioxins are classified as known human carcinogens. Their toxic effects are systemic and can impact multiple organs and systems, including the immune system, endocrine system, and reproductive system. Exposure to high levels of dioxins can cause a severe skin condition known as chloracne.

In-Vitro Toxicity of 2,7/2,8-Dibromodibenzo-p-dioxin

A study on the in-vitro effects of various polybrominated dibenzo-p-dioxins (PBDDs) in rat hepatoma cells provides valuable insight into the relative potency of the 2,7-dibromo congener. The study measured the induction of aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin O-deethylase (EROD), both of which are mediated by the AhR. The results indicated that the 2,7/2,8-dibromo mixture was biologically active, though less potent than the highly toxic 2,3,7,8-substituted congeners. This suggests that this compound is an agonist of the AhR and can elicit dioxin-like toxic responses.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of this compound is presumed to be mediated through the Aryl hydrocarbon Receptor (AhR) signaling pathway. The following diagram illustrates the key steps in this pathway.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Health and Safety Recommendations

Given the presumed toxicity of this compound, stringent safety protocols must be implemented to minimize exposure. The following recommendations are based on guidelines for handling TCDD and other highly potent compounds.

Hazard Classification

While a specific GHS classification for this compound is not available, based on the data for TCDD, it should be handled as a substance with the following potential hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 1 or 2

-

Carcinogenicity: Category 1

-

Reproductive Toxicity: Category 1

-

Specific Target Organ Toxicity (Repeated Exposure): Category 1

-

Hazardous to the Aquatic Environment (Acute and Chronic): Category 1

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound.

| PPE Item | Specification |

| Gloves | Double gloving with chemically resistant gloves (e.g., nitrile or neoprene). |

| Eye Protection | Chemical safety goggles or a face shield. |

| Lab Coat | A disposable, solid-front gown or a dedicated lab coat that does not leave the designated work area. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the solid compound or preparing solutions. |

Engineering Controls

All work with this compound must be conducted in a designated area with appropriate engineering controls.

-

Fume Hood: A certified chemical fume hood is the minimum requirement for handling this compound.

-

Glove Box: For procedures with a higher risk of aerosolization, a glove box is recommended.

-

Negative Pressure Room: The designated laboratory should be maintained under negative pressure to prevent the escape of contaminants.

Decontamination and Waste Disposal

-

Decontamination: All surfaces and equipment must be decontaminated after use. A solution of high-pH detergent followed by a solvent rinse (e.g., isopropanol or ethanol) is recommended.

-

Waste Disposal: All contaminated materials, including PPE, disposable labware, and experimental waste, must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.

Experimental Workflow: In-Vitro Toxicity Assessment

The following is a generalized workflow for assessing the in-vitro toxicity of this compound, focusing on AhR activation.

Caption: In-Vitro Toxicity Assessment Workflow.

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Under appropriate engineering controls and with full PPE, accurately weigh a small amount of this compound.

-

Dissolve in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Prepare serial dilutions of the stock solution in cell culture medium.

-

-

Cell Culture and Treatment:

-

Culture a suitable cell line, such as human hepatoma (HepG2) cells, which are known to express the AhR.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Remove the existing medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only) and a positive control (TCDD).

-

Incubate the cells for a predetermined period (e.g., 24-72 hours).

-

-

Toxicity Assays:

-

EROD Assay: This assay measures the activity of the CYP1A1 enzyme, which is induced by AhR activation. A fluorescent substrate is added to the cells, and the rate of its conversion to a fluorescent product is measured.

-

Reporter Gene Assay: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a dioxin-responsive element (DRE). The amount of light produced is proportional to the level of AhR activation.

-

-

Data Analysis:

-

Plot the results as dose-response curves.

-

Calculate the EC50 (the concentration that produces 50% of the maximal response) for this compound and the positive control (TCDD).

-

The relative potency, often expressed as a Toxic Equivalency Factor (TEF), can be estimated by comparing the EC50 of this compound to that of TCDD.

-

Conclusion

While specific toxicological data for this compound is not as extensive as for its chlorinated counterparts, the available evidence strongly suggests that it is a biologically active compound that acts through the Aryl hydrocarbon Receptor pathway. Therefore, it must be handled with extreme caution, employing stringent safety measures to prevent any potential for exposure. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge to work with this compound in a safe and scientifically rigorous manner.

References

-

Coastal Wiki. (2020, August 9). Dioxins. Retrieved from [Link]

-

New Jersey Department of Health. (2002, September). Right to Know Hazardous Substance Fact Sheet: 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN. Retrieved from [Link]

-

Bio-Synthesis Inc. (n.d.). 2,3,7,8-Tetrachlorodibenzo-p-dioxin solution Safety Data Sheet. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1997, September). Fact Sheet: Polychlorinated Dibenzo-p-dioxins and Related Compounds Update: Impact on Fish Advisories. Retrieved from [Link]

-

International Programme on Chemical Safety. (2021). International Chemical Safety Cards: 2,3,7,8-TETRACHLORODIBENZO-p-DIOXIN. Retrieved from [Link]

- Pohjanvirta, R., & Tuomisto, J. (1994). Short-term toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin in laboratory animals: effects, mechanisms, and animal models. Pharmacological reviews, 46(4), 483–549.

-

University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Use of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD, dioxin). Retrieved from [Link]

- Singh, N. P., Singh, U. P., Guan, H., Nagarkatti, P. S., & Nagarkatti, M. (2012). Activation of aryl hydrocarbon receptor (AhR) leads to reciprocal epigenetic regulation of FoxP3 and IL-17 expression and amelioration of experimental colitis. PloS one, 7(8), e43833.

-

Haz-Map. (n.d.). 2,7-Dichlorodibenzo-p-dioxin. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (1984). Current Intelligence Bulletin 40: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) ("Dioxin"). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007, May 9). Dioxin and Dioxin-Like Compounds Toxic Equivalency Information. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Infocard: 2,3,7,8-Tetrachlorodibenzo-p-dioxin. Retrieved from [Link]

-

World Health Organization. (2023, November 29). Dioxins and their effects on human health. Retrieved from [Link]

- Bock, K. W. (2025, January 23). Dioxins do not only bind to AHR but also team up with EGFR at the cell-surface: a novel mode of action of toxicological relevance? EXCLI Journal, 24, 1-13.

-

U.S. Environmental Protection Agency. (n.d.). Dioxin Databases, Methods and Tools. Retrieved from [Link]

-

Wikipedia. (n.d.). Aryl hydrocarbon receptor. Retrieved from [Link]

- Furue, M., Uchi, H., & Mitoma, C. (2021). Aryl Hydrocarbon Receptor and Dioxin-Related Health Hazards—Lessons from Yusho. International Journal of Molecular Sciences, 22(19), 10705.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Chlorinated Dibenzo-p-dioxins (CDDs). Retrieved from [Link]

- U.S. Environmental Protection Agency. (1985, January 14). Hazardous Waste Management System; Dioxin-Containing Wastes. Federal Register, 50(9), 1978-2006.

-

Minnesota Department of Health. (n.d.). Guidance for Dioxins. Retrieved from [Link]

- Ovesen, J. L., O'Hara, K. A., & Perdew, G. H. (2021). Aryl hydrocarbon receptor activation by cAMP vs. dioxin: Divergent signaling pathways. The Journal of biological chemistry, 296, 100224.

- Michigan Department of Health and Human Services. (n.d.). *Human Blood

A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity 2,7-Dibromodibenzo-p-dioxin for Advanced Research

Introduction: The Critical Role of Purity in Dioxin-Based Research

For researchers and drug development professionals, the integrity of starting materials is paramount to the success and reproducibility of experimental outcomes. This principle is especially true for specialized reagents like 2,7-Dibromodibenzo-p-dioxin (CAS No. 39073-07-9). As a key organic intermediate, its molecular structure serves as a foundational building block in the synthesis of more complex molecules, particularly in the realms of pharmaceutical development and materials science.[1] The presence of impurities can lead to unpredictable reaction pathways, decreased yields, and the introduction of confounding variables in biological assays. Therefore, securing a reliable source of high-purity this compound is a critical first step in any research endeavor involving this compound. This guide provides an in-depth overview of commercial suppliers, methods for purity verification, and best practices for ensuring the quality of this essential chemical.

Commercial Availability and Supplier Overview

Several chemical suppliers offer this compound, typically with a stated purity of 98% or higher. It is crucial for researchers to look beyond the catalog description and scrutinize the accompanying analytical data. When available, a Certificate of Analysis (CoA) should be reviewed for details on the specific analytical methods used to determine purity and to identify any detected impurities.

Below is a comparative table of some commercial suppliers. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is always recommended.

| Supplier | Stated Purity | Analytical Method | Noteworthy Information |

| AA BLOCKS | min 98% | Not specified on product page | For professional manufacturing, research, and industrial use only.[2] |

| TCI Chemicals | >98.0% (GC) | Gas Chromatography (GC) | Product available in various quantities.[3][4] |

| Hunan Hui Bai Shi Biotechnology Co., Ltd. | Not specified | Not specified | Listed as a supplier on ChemicalBook.[5] |